

An In-depth Technical Guide to Dimecrotic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dimecrotic acid*

Cat. No.: *B1238152*

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Abstract

Dimecrotic acid, a member of the cinnamic acid family, is a compound with noteworthy chemical properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical analysis.

Chemical Structure and Identification

Dimecrotic acid, systematically known as (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, possesses a well-defined chemical structure that contributes to its specific properties.

IUPAC Name: (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid[1]

Chemical Formula: C₁₂H₁₄O₄[1][2][3]

Canonical SMILES: COC1=CC(OC)=C(C=C1)C(=CC(=O)O)C

InChI Key: VNLOISSPTMDCIF-SOFGYWHQSA-N[1]

The structure is characterized by a cinnamic acid core, substituted with two methoxy groups on the phenyl ring and a methyl group on the acrylic acid side chain. The "(E)" designation

indicates the stereochemistry at the carbon-carbon double bond.

Physicochemical Properties

The physicochemical properties of **dimecrotic acid** are crucial for its handling, formulation, and potential biological activity. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source
Molecular Weight	222.24 g/mol	[1][2][3]
Monoisotopic Mass	222.08920892 Da	[1]
Melting Point	149 °C	[2][4]
Boiling Point (Predicted)	381.2 ± 27.0 °C	[2]
Density (Predicted)	1.152 ± 0.06 g/cm ³	[2]
Flash Point (Predicted)	146.3 °C	[2]
Vapor Pressure (Predicted)	1.72E-06 mmHg at 25°C	[2]
Solubility	Slightly soluble in Chloroform and DMSO (with sonication)	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **dimecrotic acid** are not extensively published. However, based on its structure as a cinnamic acid derivative, generalized and established methods can be applied.

Synthesis: General Perkin Reaction Approach

The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives. A plausible synthetic route for **dimecrotic acid** would involve the condensation of 2,4-dimethoxybenzaldehyde with propanoic anhydride in the presence of a weak base like sodium propanoate.

Reaction Scheme:

2,4-dimethoxybenzaldehyde + Propanoic anhydride --(Na-propanoate, Heat)--> (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid

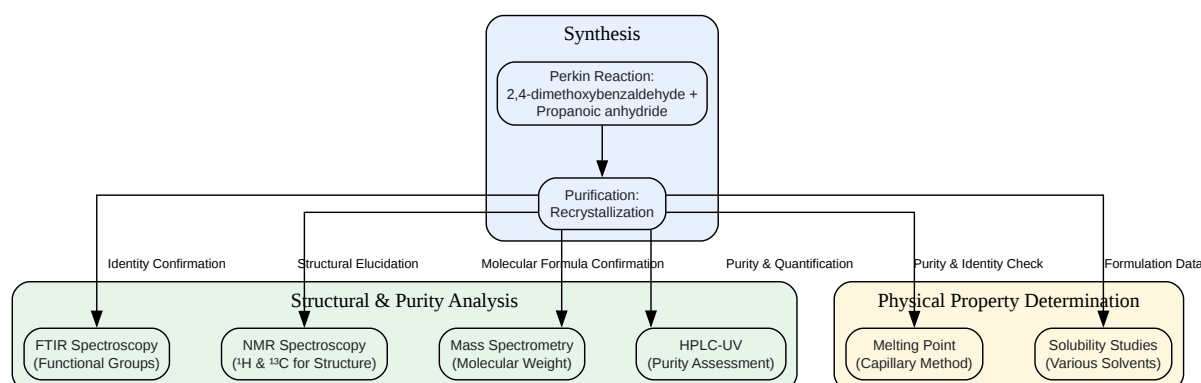
General Procedure:

- A mixture of 2,4-dimethoxybenzaldehyde, propanoic anhydride, and anhydrous sodium propanoate is heated under reflux for several hours.
- The reaction mixture is then poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
- The crude **dimecrotic acid** is collected by filtration, washed with cold water, and dried.
- Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization and Quality Control

The identity and purity of the synthesized **dimecrotic acid** can be confirmed using a variety of analytical techniques.

Workflow for Physicochemical Characterization of **Dimecrotic Acid**



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Caption: A general experimental workflow for the synthesis and characterization of **dimecrotic acid**.

Detailed Methodologies:

- **High-Performance Liquid Chromatography (HPLC-UV):** A reversed-phase HPLC method with UV detection can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common starting point for cinnamic acid derivatives.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR analysis would confirm the presence of key functional groups. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C stretching for the alkene, and C-O stretching for the methoxy groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the molecular structure, including the stereochemistry of the double bond.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

Biological Context and Mechanism of Action

Dimecrotic acid is described as a choleric agent, meaning it stimulates the secretion of bile from the liver. The precise molecular mechanism of action for **dimecrotic acid** is not well-documented in publicly available literature. However, the general mechanism of choleric agents often involves the regulation of bile acid synthesis and transport in hepatocytes.

A proposed, yet unverified, signaling pathway for a generic choleric agent could involve the activation of nuclear receptors such as the Farnesoid X Receptor (FXR). Activation of FXR can lead to the upregulation of bile salt export pump (BSEP) and other transporters, enhancing the efflux of bile acids from hepatocytes into the bile canaliculi.

Hypothetical Signaling Pathway for Choleric Action



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